molecular formula C5H2ClF3O2S2 B1433222 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride CAS No. 954377-22-1

5-(Trifluoromethyl)thiophene-2-sulfonyl chloride

Cat. No.: B1433222
CAS No.: 954377-22-1
M. Wt: 250.6 g/mol
InChI Key: PWVUZSSHOGAMPC-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2-sulfonyl chloride: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further bonded to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride typically involves the reaction of 5-(Trifluoromethyl)thiophene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes where 5-(Trifluoromethyl)thiophene is treated with sulfuryl chloride or other chlorinating agents. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce the trifluoromethyl group, which can enhance the biological activity and stability of molecules.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enabling the study of their functions and interactions. It is also used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group can influence the reactivity and stability of the compound, enhancing its effectiveness in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical synthesis processes .

Properties

IUPAC Name

5-(trifluoromethyl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVUZSSHOGAMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954377-22-1
Record name 5-(trifluoromethyl)thiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-trifluoromethyl-thiophene-2-sulfonylchloride was prepared from commercially available 2-trifluoromethyl-thiophene through reaction with chlorosulfonic acid in dichloromethane and subsequent silica gel chromatography (1H-NMR of the sulfonylchloride (CDCl3, 400 MHz): δ [ppm] 7.9 (1H, d), 7.5 (1H, d)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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